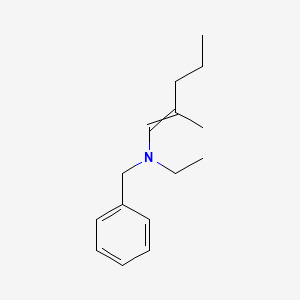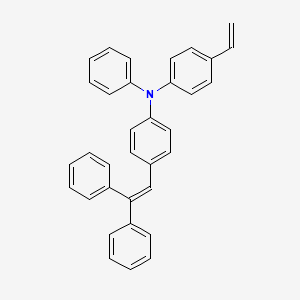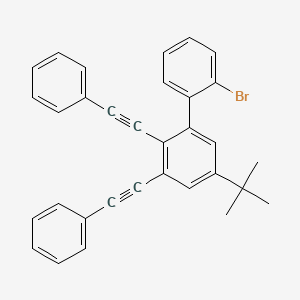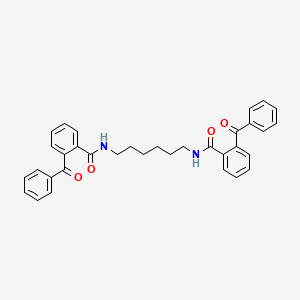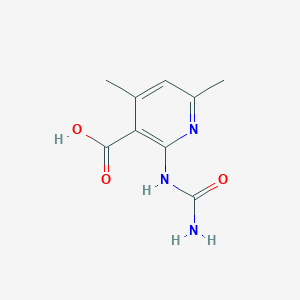
2-(Carbamoylamino)-4,6-dimethylpyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Carbamoylamino)-4,6-dimethylpyridine-3-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with carbamoylamino and carboxylic acid groups. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carbamoylamino)-4,6-dimethylpyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 4,6-dimethyl-2-nitropyridine with a carbamoylating agent under controlled conditions to introduce the carbamoylamino group. This is followed by the reduction of the nitro group to an amino group, which is then oxidized to form the carboxylic acid group. The reaction conditions often involve the use of catalysts, specific temperatures, and pH levels to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced catalytic systems to enhance the reaction rates and yields. The industrial processes are designed to minimize waste and energy consumption, making the production more sustainable and cost-effective .
化学反応の分析
Types of Reactions
2-(Carbamoylamino)-4,6-dimethylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts to optimize the reaction .
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different chemical and pharmaceutical applications .
科学的研究の応用
2-(Carbamoylamino)-4,6-dimethylpyridine-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-(Carbamoylamino)-4,6-dimethylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The carbamoylamino group can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The carboxylic acid group can also participate in ionic interactions, enhancing the compound’s binding affinity to its targets .
類似化合物との比較
Similar Compounds
Similar compounds include other pyridine derivatives with carbamoylamino and carboxylic acid groups, such as:
- 2-(Carbamoylamino)-4-methylpyridine-3-carboxylic acid
- 2-(Carbamoylamino)-6-methylpyridine-3-carboxylic acid
- 2-(Carbamoylamino)-4,6-dimethylpyridine-5-carboxylic acid .
Uniqueness
What sets 2-(Carbamoylamino)-4,6-dimethylpyridine-3-carboxylic acid apart is its specific substitution pattern on the pyridine ring, which can influence its reactivity and binding properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development .
特性
CAS番号 |
734500-90-4 |
|---|---|
分子式 |
C9H11N3O3 |
分子量 |
209.20 g/mol |
IUPAC名 |
2-(carbamoylamino)-4,6-dimethylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H11N3O3/c1-4-3-5(2)11-7(12-9(10)15)6(4)8(13)14/h3H,1-2H3,(H,13,14)(H3,10,11,12,15) |
InChIキー |
GSUQXJICHTUYCA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1C(=O)O)NC(=O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


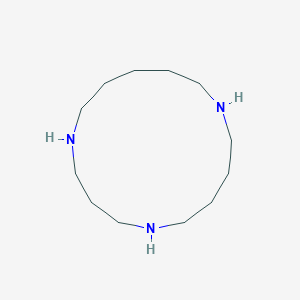
![1-[4-(Trifluoromethyl)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12524358.png)
![Ethanone, 1-[2-(butylseleno)-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B12524373.png)
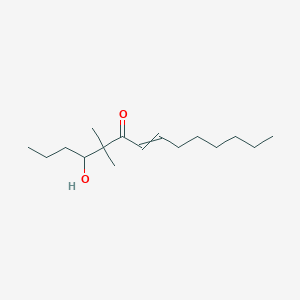
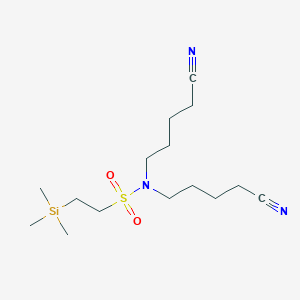
![1-{2-(Benzyloxy)-4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B12524384.png)

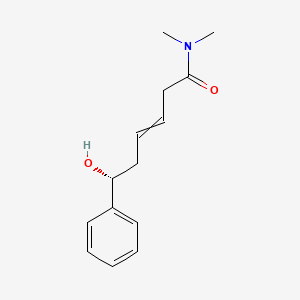
![Phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12524398.png)
![1H-Pyrazole-1-carboxylic acid, 4-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, 1,1-dimethylethyl ester](/img/structure/B12524403.png)
